

In Vitro Potency of Selepressin: A Comparative Analysis with Other V1A Agonists

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Compound of Interest

Compound Name: Selepressin acetate

Cat. No.: B12405793

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This guide provides an objective comparison of the in vitro potency of selepressin, a selective vasopressin V1A receptor agonist, with other notable V1A agonists, including the endogenous ligand Arginine Vasopressin (AVP) and its analogue Lysine Vasopressin (LVP). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential for various applications.

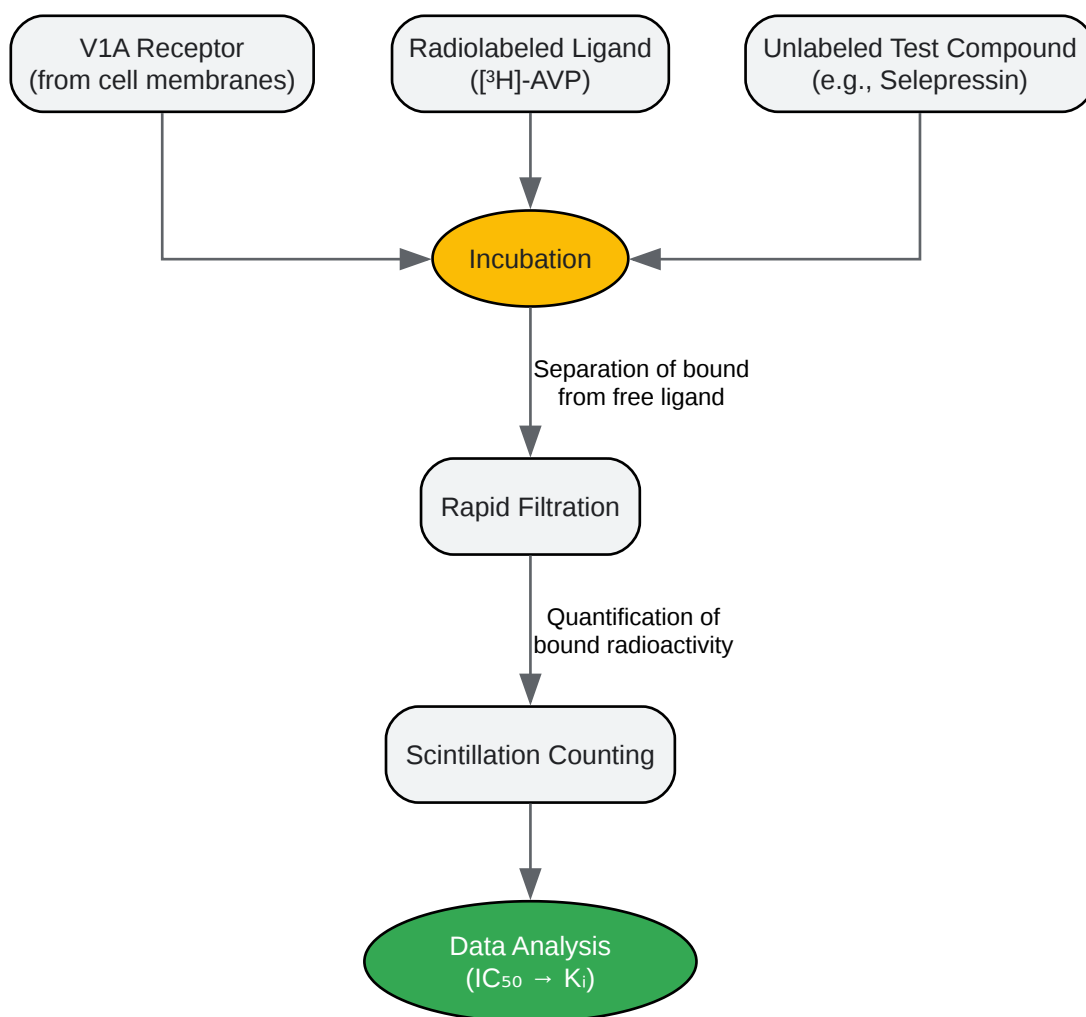
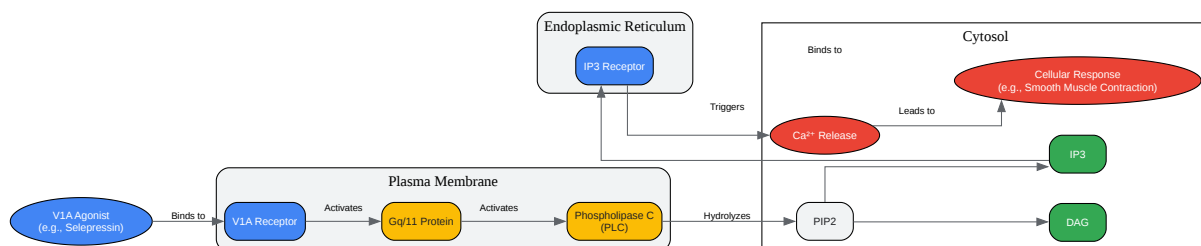
Quantitative Comparison of V1A Agonist Potency

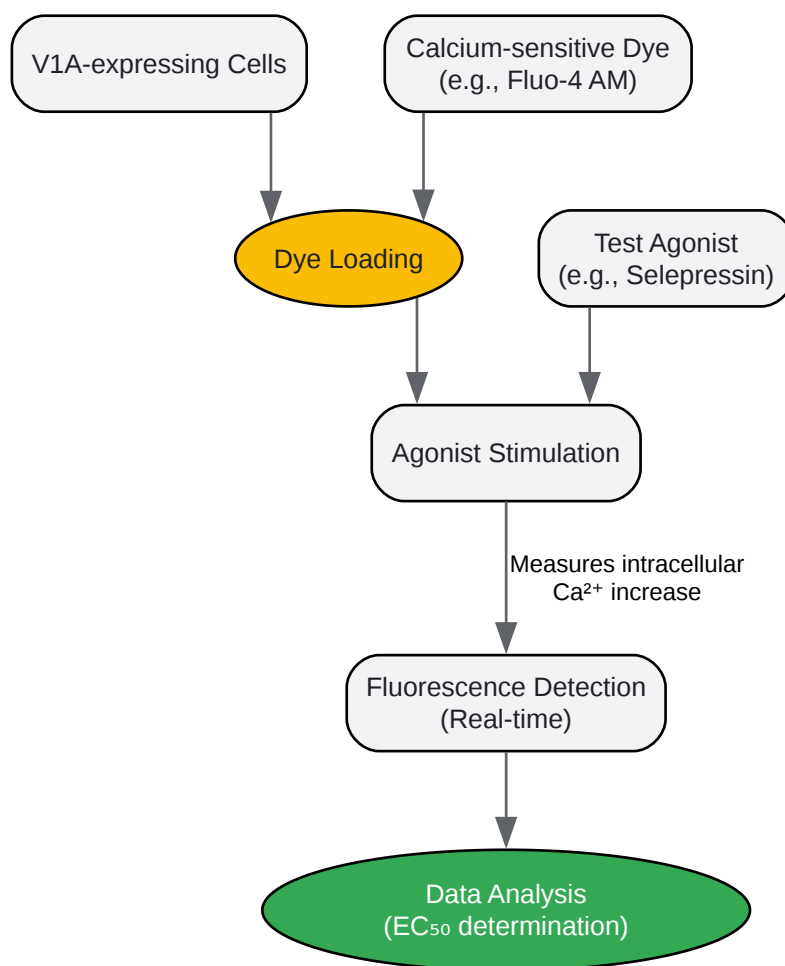
The in vitro potency of vasopressin receptor agonists is primarily determined by their binding affinity (K_i or IC_{50}) and functional activity (EC_{50}) at the V1A receptor. The following table summarizes the available quantitative data for selepressin and other key V1A agonists.

Compound	Receptor	Assay Type	Potency Metric	Value (nM)
Selepressin (FE 202158)	Human V1A	Functional Reporter Gene Assay	EC50	2.4 ^[1]
Human V2	Functional Reporter Gene Assay	EC50	2656 ^[1]	
Arginine Vasopressin (AVP)	Human V1A	Radioligand Binding	Ki	1.8
Human V1A	Calcium Mobilization	EC50	0.47	
Lysine Vasopressin (LVP)	Human V1A	Radioligand Binding	Ki	3.5
Human V1A	Calcium Mobilization	EC50	0.93	

V1A Receptor Signaling Pathway

Activation of the V1A receptor by an agonist initiates a well-defined signaling cascade. The V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This increase in intracellular calcium is a key event that mediates many of the physiological responses associated with V1A receptor activation, such as smooth muscle contraction.





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References

- 1. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
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